CID 15891898
Description
CID 15891898 is a unique chemical entity indexed in PubChem, a comprehensive database for chemical compounds.
Key attributes of this compound, inferred from general PubChem practices, may include:
- Molecular formula: To be determined via experimental characterization (e.g., GC-MS or NMR, as in ).

- Physicochemical properties: Parameters such as solubility, logP, and bioavailability scores could be modeled using cheminformatics tools, similar to methods applied to CAS No. 1046861-20-4 ().
- Synthetic routes: Potential pathways might involve amidation or cross-coupling reactions, as seen in and .
Properties
CAS No. |
39343-74-3 |
|---|---|
Molecular Formula |
In2Pt |
Molecular Weight |
424.72 g/mol |
InChI |
InChI=1S/2In.Pt |
InChI Key |
HCZJBJFEGAINLL-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[Pt] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 15891898 involves several steps and specific reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
CID 15891898 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution can result in various substituted compounds.
Scientific Research Applications
CID 15891898 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 15891898 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of CID 15891898 with analogous compounds follows methodologies outlined in the evidence, focusing on structural similarity, bioactivity, and synthetic accessibility. Below is a comparative analysis based on representative examples:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings:
Structural Complexity : Unlike oscillatoxin derivatives (), which exhibit intricate polycyclic frameworks, this compound may belong to a simpler chemical class, akin to boronic acids () or trifluoromethyl ketones ().
Bioactivity Profiles : While oscillatoxin D shows cytotoxicity, this compound might share functional traits with neuroactive or metabolic modulators, as seen in CAS 1533-03-5 ().
Synthetic Feasibility : Synthetic routes for this compound could align with protocols for CAS 1046861-20-4, involving transition-metal catalysis (), or simpler condensation reactions ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

